hexahydro-1,4,5-Oxadiazepine dihydrobromide

Description

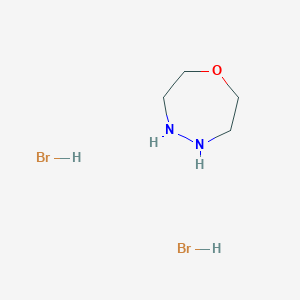

Hexahydro-1,4,5-oxadiazepine dihydrobromide (CAS: 243973-70-8) is a heterocyclic compound with the molecular formula C₄H₁₁BrN₂O and a molecular weight of 183.04694 g/mol. It exists as a light brown solid with a melting point of 138–141 °C (decomposition) . Structurally, it features a seven-membered ring containing two nitrogen atoms and one oxygen atom, stabilized by two hydrobromic acid counterions. This compound is primarily used as an intermediate in synthesizing pinoxaden despivoloyl, a key precursor for the herbicide pinoxaden . Its synthesis involves condensation reactions under controlled conditions, with purification via recrystallization to achieve >98% purity .

Properties

IUPAC Name |

1,4,5-oxadiazepane;dihydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O.2BrH/c1-3-7-4-2-6-5-1;;/h5-6H,1-4H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDUYCADEONCGGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCNN1.Br.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Br2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of hexahydro-1,4,5-Oxadiazepine dihydrobromide involves several steps:

Reaction of Cyclic Alcohol with Bromoethane: The initial step involves reacting a cyclic alcohol with bromoethane to form the corresponding hydrobromide salt.

Reaction with 5-Oxo-2-Mercaptopyrimidine: The hydrobromide salt is then reacted with 5-oxo-2-mercaptopyrimidine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reaction Setup: Large-scale reactors are used to carry out the reactions under controlled conditions.

Purification and Crystallization: The product is purified through crystallization and filtration techniques to obtain the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

Hexahydro-1,4,5-Oxadiazepine dihydrobromide undergoes various chemical reactions, including:

Reduction Reactions: It can be reduced to form different derivatives.

Amination Reactions: It participates in amination reactions to form amine derivatives.

Nucleophilic Substitution Reactions: It can undergo nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles.

Common Reagents and Conditions

Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Amination Reagents: Amination reactions often use ammonia or primary amines.

Nucleophiles: Common nucleophiles include hydroxide ions (OH-) and alkoxide ions (RO-).

Major Products Formed

Reduction Products: Various reduced forms of hexahydro-1,4,5-Oxadiazepine.

Amination Products: Amine derivatives with different substituents.

Substitution Products: Compounds where bromide ions are replaced by other nucleophiles.

Scientific Research Applications

Hexahydro-1,4,5-Oxadiazepine dihydrobromide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the synthesis of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of hexahydro-1,4,5-Oxadiazepine dihydrobromide involves its interaction with specific molecular targets. It is believed to exert its effects by:

Binding to Enzymes: It can inhibit or activate certain enzymes, affecting biochemical pathways.

Interacting with Receptors: It may interact with cellular receptors, modulating signal transduction pathways

Comparison with Similar Compounds

Hexahydro-1,4,5-Oxadiazepine Hydrochloride

- CAS : 329704-29-2

- Molecular Formula : C₄H₁₁ClN₂O

- Molecular Weight : 138.6 g/mol

- Key Differences: The hydrochloride derivative replaces the hydrobromic acid counterions with hydrochloric acid, reducing molecular weight and altering solubility. Used in pharmaceutical research, particularly in neuroactive compound synthesis, rather than agrochemicals .

Hexahydroazepine Derivatives

- Example : N,N-Dicyclohexylhexahydrodiazepines

- Structural Features : Six-membered azepine rings without oxygen atoms.

- Pharmacological Activity : Demonstrated anti-inflammatory and neurotropic properties in preclinical studies, contrasting with the agrochemical focus of hexahydro-1,4,5-oxadiazepine dihydrobromide .

- Synthesis : Typically involves cyclization of diamines, differing from the oxadiazepine’s ether-containing synthesis pathways .

1,2,3-Thiadiazole Derivatives

- Examples: 4-Phenyl-5-(4-methylphenoxy)-1,2,3-thiadiazole (3c)

- Structural Features : Five-membered rings with sulfur and nitrogen atoms.

- Applications : Primarily studied for antimicrobial and antifungal activities, unlike the herbicide-related role of this compound.

- Synthesis : Utilizes sodium hydride in DMF for cyclization, a method distinct from oxadiazepine synthesis .

Pyrazole Carboximidamide Derivatives

- Examples : 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide

- Structural Features : Five-membered pyrazole rings with carboximidamide substituents.

- Pharmacological Activity : Investigated for anticancer and anti-inflammatory effects, highlighting a broader therapeutic scope compared to the agrochemical niche of this compound .

Comparative Data Table

Key Research Findings and Distinctions

Synthetic Flexibility : this compound’s synthesis is optimized for agrochemical scalability, while pyrazole and thiadiazole derivatives prioritize functional group diversity for drug discovery .

Biological Activity : Unlike thiadiazoles and pyrazoles, this compound lacks direct therapeutic applications but serves as a critical building block in herbicide development .

Stability and Solubility : The dihydrobromide salt’s higher molecular weight and ionic strength enhance stability under storage conditions compared to its hydrochloride counterpart .

Biological Activity

Hexahydro-1,4,5-oxadiazepine dihydrobromide is a heterocyclic compound with the molecular formula CHBrNO. It features a unique oxadiazepine ring structure, contributing to its potential biological activities. This compound is typically encountered as a white crystalline powder and is soluble in water and slightly soluble in ethanol.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Studies have shown its effectiveness against various pathogenic fungi and bacteria. For instance, it has been tested against species such as Aspergillus niger and Rhizoctonia solani, demonstrating significant inhibition at concentrations around 200 ppm .

Antiviral Activity

In addition to its antimicrobial properties, this compound is under investigation for antiviral effects . Preliminary studies suggest that it may interact with viral enzymes or receptors, potentially inhibiting viral replication . The specific mechanisms of action remain an area of active research.

The biological activity of this compound is believed to stem from its ability to bind to specific enzymes and receptors within microbial cells. This interaction can disrupt essential biochemical pathways, leading to the inhibition of growth or replication in target organisms. The compound's structure allows for versatile interactions with biological macromolecules, enhancing its potential as a therapeutic agent .

Case Studies

- Antimicrobial Efficacy : In a laboratory setting, this compound was tested against several fungi and bacteria. Results indicated that the compound inhibited the growth of Penicillium digitatum and Xanthomonas campestris, showcasing its broad-spectrum antimicrobial potential .

- Pharmacological Exploration : Ongoing pharmacological studies aim to elucidate the compound's mechanism of action further. Researchers are focusing on its interaction with specific receptors involved in microbial resistance mechanisms .

Comparative Analysis

To better understand the efficacy of this compound in comparison to similar compounds, a table summarizing relevant compounds and their biological activities is provided below:

| Compound Name | Structure Type | Biological Activity | Notes |

|---|---|---|---|

| Hexahydro-1,4-Diazepine | Diazepine | Moderate antimicrobial | Lacks oxadiazepine ring |

| 1,4,5-Oxadiazepane | Oxadiazepane | Limited activity | Base structure without bromide |

| Hexahydro-1,4,5-Oxadiazepine | Oxadiazepine | Significant antimicrobial | Active against multiple pathogens |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing hexahydro-1,4,5-oxadiazepine dihydrobromide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves cyclization of precursor amines or hydroxylamine derivatives under controlled pH and temperature. For example, derivatives of hexahydro-1,4,5-oxadiazepine are synthesized via nucleophilic substitution reactions using brominated intermediates in polar aprotic solvents like dimethylformamide (DMF) . Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reactants. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the dihydrobromide salt. Characterization should include melting point analysis and nuclear magnetic resonance (NMR) spectroscopy to confirm ring structure and bromide counterion integration .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic techniques?

- Methodological Answer : Combine multiple spectroscopic methods:

- ¹H/¹³C NMR : Assign peaks to distinguish the oxadiazepine ring protons (e.g., deshielded signals for nitrogen-adjacent carbons) and bromide ions.

- X-ray crystallography : Resolve the crystal lattice to confirm the seven-membered ring geometry and bromide coordination .

- Mass spectrometry (ESI-MS) : Verify molecular ion peaks ([M+H]⁺ or [M-Br]⁺) and fragmentation patterns to rule out byproducts .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA and EPA guidelines for brominated compounds:

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.

- Store in airtight containers away from moisture to prevent decomposition.

- Neutralize waste with sodium bicarbonate before disposal .

Advanced Research Questions

Q. What mechanistic insights explain the instability of this compound in aqueous solutions, and how can stability be improved for in vitro studies?

- Methodological Answer : The compound’s instability arises from hydrolysis of the oxadiazepine ring in water. To mitigate this:

- Use non-aqueous solvents (e.g., DMSO) for stock solutions.

- Add stabilizing agents like cyclodextrins or ionic liquids to shield reactive sites.

- Monitor degradation kinetics via high-performance liquid chromatography (HPLC) under varying pH and temperature conditions .

Q. How does this compound interact with biological targets (e.g., enzymes or receptors), and what experimental models are suitable for studying these interactions?

- Methodological Answer : Computational docking studies (using software like AutoDock) can predict binding affinities to enzymes such as monoamine oxidases or GABA receptors. Validate predictions with:

- In vitro assays : Measure inhibition constants (Ki) using fluorogenic substrates.

- Cell-based models : Test neuroactivity in primary neuronal cultures or immortalized cell lines (e.g., SH-SY5Y).

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters of ligand-receptor binding .

Q. What analytical challenges arise in quantifying trace amounts of this compound in complex matrices (e.g., biological fluids), and how can these be addressed?

- Methodological Answer : Challenges include low volatility for GC analysis and matrix interference. Solutions involve:

- Derivatization : Convert the compound to a volatile derivative (e.g., silylation) for gas chromatography-mass spectrometry (GC-MS).

- Solid-phase extraction (SPE) : Pre-concentrate samples using hydrophilic-lipophilic balance (HLB) cartridges.

- Tandem mass spectrometry (LC-MS/MS) : Enhance specificity with multiple reaction monitoring (MRM) transitions .

Q. What strategies can resolve contradictions in reported pharmacological activities of hexahydro-1,4,5-oxadiazepine derivatives across studies?

- Methodological Answer : Discrepancies may stem from divergent experimental designs (e.g., dosage, model systems). To harmonize findings:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.